4,6-Dibenzyl-m-cresol

Catalog No.
S14382657
CAS No.
30091-01-1
M.F
C21H20O
M. Wt
288.4 g/mol
Availability
In Stock
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4,6-Dibenzyl-m-cresol

CAS Number

30091-01-1

Product Name

4,6-Dibenzyl-m-cresol

IUPAC Name

2,4-dibenzyl-5-methylphenol

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C21H20O/c1-16-12-21(22)20(14-18-10-6-3-7-11-18)15-19(16)13-17-8-4-2-5-9-17/h2-12,15,22H,13-14H2,1H3

InChI Key

DSGBRCTVPMDCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC=CC=C2)CC3=CC=CC=C3)O

4,6-Dibenzyl-m-cresol is a chemical compound with the molecular formula C15H18OC_{15}H_{18}O and a molecular weight of 230.31 g/mol. It is an aromatic organic compound that belongs to the cresol family, which consists of methylphenols. Specifically, it features two benzyl groups attached to the meta position of a cresol structure, enhancing its stability and reactivity compared to its simpler counterparts. The compound is known for its antioxidant properties, making it valuable in various industrial applications.

Typical of phenolic compounds. These include:

  • Oxidation: The hydroxyl group can be oxidized to form quinones under certain conditions.
  • Dealkylation: In the presence of strong acids or heat, 4,6-dibenzyl-m-cresol can decompose into m-cresol and benzyl derivatives .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications.

Several methods exist for synthesizing 4,6-dibenzyl-m-cresol:

  • Catalytic Hydrogenation: This method involves the hydrogenation of m-cresol in the presence of benzyl alcohol using a suitable catalyst.
  • Alkylation Reactions: The synthesis can also be achieved through alkylation of m-cresol with benzyl chloride under basic conditions.
  • Dealkylation: As mentioned earlier, dealkylation of 4,6-di-tert-butyl-m-cresol can yield m-cresol and benzyl derivatives .

4,6-Dibenzyl-m-cresol is utilized in various fields due to its chemical properties:

  • Antioxidants: It serves as an effective antioxidant in food and cosmetic formulations.
  • Industrial Chemicals: It is used in the production of plastics and resins.
  • Pharmaceuticals: Its properties may be harnessed in drug formulations as a stabilizer or preservative.

Interaction studies involving 4,6-dibenzyl-m-cresol focus on its role as an antioxidant and its effects on protein stability. For instance, studies have shown that related compounds like m-cresol can induce protein aggregation under certain conditions . Understanding these interactions helps in formulating effective preservative systems in pharmaceuticals.

Several compounds share structural similarities with 4,6-dibenzyl-m-cresol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
m-CresolOne methyl group on phenolic ringCommonly used as a disinfectant and preservative
p-CresolOne methyl group at para positionExhibits strong antibacterial properties
o-CresolOne methyl group at ortho positionUtilized in manufacturing dyes and plastics
4-tert-ButylphenolBulky tert-butyl groupKnown for high thermal stability and antioxidant activity
2,6-Di-tert-butylphenolTwo bulky tert-butyl groupsHighly effective as an antioxidant in polymers

Uniqueness of 4,6-Dibenzyl-m-Cresol

What sets 4,6-dibenzyl-m-cresol apart from these similar compounds is its dual benzyl substitution at the meta position of the cresol structure. This configuration not only enhances its stability but also potentially increases its efficacy as an antioxidant compared to other cresols that have only one substituent.

Catalytic Alkylation Strategies in Aromatic Systems

The introduction of benzyl groups to m-cresol's aromatic ring relies on acid-catalyzed Friedel-Crafts alkylation. Patent US2206924A demonstrates that sulfuric acid (2.5–5% w/w) facilitates dialkylation of m-cresol with tertiary olefins at 70–80°C, forming di-tert-butyl intermediates. While this process originally targets mono-alkyl derivatives, adaptation for benzylation involves substituting tert-butyl groups with benzyl chloride in the presence of ferric chloride catalysts. Kinetic studies from analogous systems show second-order dependence on both m-cresol and benzyl chloride concentrations when using H₂SO₄, with activation energies of 65–75 kJ/mol.

A two-stage alkylation process proves effective:

  • Initial mono-benzylation: Conducted at 40–50°C with stoichiometric benzyl chloride (1.1 eq) to minimize di-substitution
  • Directed di-benzylation: Subsequent reaction at 80–90°C with excess benzyl chloride (2.5 eq) and AlCl₃ catalyst directs the second benzyl group to the sterically favored 6-position.

Table 1 compares catalytic systems for di-benzylation:

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (4,6 vs 2,6)
H₂SO₄806789:1
FeCl₃7088212:1
HClO₄6059115:1
AlCl₃9048520:1

Data adapted from benzylation studies in. Perchloric acid demonstrates superior activity due to its strong protonating ability without forming stable complexes with intermediates.

Solvent-Mediated Benzylation Optimization Techniques

Reaction media critically influence benzylation efficiency through:

  • Polarity modulation: Benzene (ε=2.3) enhances electrophilic attack by stabilizing charged intermediates
  • Azeotropic water removal: Benzyl alcohol forms a 207°C azeotrope with water (39:61 ratio), preventing catalyst deactivation
  • Phase separation: Patent CN1515531A employs benzene-water biphasic systems where the organic phase maintains 85–90% m-cresol concentration during hydrolysis.

Optimized solvent mixtures from distillation patents show:

  • Benzene/benzyl alcohol (3:1): Increases conversion from 72% to 89% by stabilizing transition states
  • Toluene/DMF (4:1): Reduces reaction time 30% through improved benzyl chloride solubility
  • Cyclohexane/EtOAc (2:1): Enhances 4,6-selectivity to 18:1 via steric shielding of 2-position.

The PDF study identifies optimal benzylation in neat benzyl alcohol at 110°C, achieving 94% conversion in 3 hours through auto-catalysis by generated water. However, this requires subsequent azeotropic distillation (as per US3031383A) to separate excess benzyl alcohol from product.

Regioselectivity Challenges in Multi-Substituted Cresol Derivatives

The methyl group at m-cresol's 3-position creates three reactive sites (2,4,6) with distinct electronic environments:

  • 4-position: Activated by +M effect of adjacent methyl (σ⁺ = -0.14)
  • 6-position: Ortho to methyl, experiencing steric hindrance but enhanced electrophilic susceptibility
  • 2-position: Deactivated by methyl's -I effect (σ = +0.12).

Steric maps from crystallographic data (CID 13635984) show benzyl groups at 4,6-positions create minimal van der Waals clashes (3.2Å separation) versus 2,6-arrangement (2.8Å). Kinetic control at lower temperatures (≤60°C) favors 4-substitution (ΔG‡ = 58 kJ/mol vs 63 kJ/mol for 2-position), while thermodynamic control at ≥90°C drives 6-substitution through more stable transition states.

Regiochemical guidance strategies:

  • Protecting group approach: Acetylation of phenolic -OH prior to benzylation directs electrophiles to 4-position (yield increase from 65% to 82%)
  • Bulky solvents: tert-Butyl methyl ether reduces 2-substitution from 15% to 4% via cavity exclusion effects
  • Sequential alkylation: Initial 4-benzylation followed by 6-benzylation gives 97% regiopurity vs 83% for concurrent process.

4,6-Dibenzyl-m-cresol represents a sophisticated phenolic antioxidant system where dual benzyl substitution significantly enhances radical scavenging capabilities through multiple mechanistic pathways . The compound's antioxidant activity operates through three primary mechanisms: Hydrogen Atom Transfer, Electron Transfer-Proton Transfer, and Sequential Proton Loss Electron Transfer, each contributing to its overall protective efficacy under different environmental conditions [2] [3].

Hydrogen Atom Transfer Dynamics in Benzylated Phenolic Systems

The Hydrogen Atom Transfer mechanism represents the fundamental pathway through which 4,6-dibenzyl-m-cresol exhibits antioxidant activity, particularly in nonpolar environments and gas-phase conditions [4] [5]. This mechanism involves the direct homolytic cleavage of the phenolic oxygen-hydrogen bond, resulting in the formation of a stabilized phenoxyl radical and a hydrogen atom that neutralizes oxidative species [6] [7].

In benzylated phenolic systems like 4,6-dibenzyl-m-cresol, the bond dissociation enthalpy values are significantly reduced compared to unsubstituted phenols [8] [9]. Computational studies demonstrate that the presence of benzyl groups at the 4 and 6 positions decreases the oxygen-hydrogen bond dissociation enthalpy from approximately 87 kilocal per mole in m-cresol to an estimated 81 kilocal per mole in the dibenzyl-substituted variant [2] [10]. This reduction in bond strength facilitates easier hydrogen atom abstraction and enhances the compound's reactivity toward free radicals [11] [12].

The stabilization of the resulting phenoxyl radical occurs through extended conjugation with the benzyl substituents, which provide additional resonance structures and distribute the unpaired electron density across a larger molecular framework [13] [14]. Density functional theory calculations indicate that the benzyl groups contribute approximately 3-5 kilocal per mole of additional stabilization energy to the phenoxyl radical compared to simple alkyl substituents [2] [5].

The kinetic aspects of Hydrogen Atom Transfer in 4,6-dibenzyl-m-cresol show enhanced rate constants ranging from 10⁶ to 10⁸ reciprocal molar seconds when reacting with peroxyl radicals, representing a significant improvement over unsubstituted phenolic compounds [4] [15]. The activation energies for these reactions are correspondingly reduced, with barriers typically 2-4 kilocal per mole lower than those observed for m-cresol alone [7] [16].

Table 1: Thermodynamic Parameters for Phenolic Antioxidant Mechanisms

MechanismPrimary ParameterSecondary ParameterTypical Range (kcal/mol)Favorable Conditions
Hydrogen Atom TransferBond Dissociation EnthalpyN/A72-90Gas phase, nonpolar solvents
Single Electron Transfer-Proton TransferIonization PotentialProton Dissociation Enthalpy150-180 (IP), 20-50 (PDE)Gas phase, moderate polarity
Sequential Proton Loss Electron TransferProton AffinityElectron Transfer Enthalpy40-100 (PA), 10-40 (ETE)Polar solvents, aqueous media

Electron Transfer-Proton Transfer Pathways in Complex Matrices

The Electron Transfer-Proton Transfer mechanism in 4,6-dibenzyl-m-cresol operates through a sequential two-step process where electron abstraction precedes proton transfer [3] [17]. This pathway becomes particularly relevant in moderately polar environments and when the compound encounters radical cations or other electron-accepting species [16] [18].

The ionization potential of 4,6-dibenzyl-m-cresol is substantially reduced compared to simpler phenolic structures due to the electron-donating characteristics of the benzyl substituents [11] [10]. Experimental measurements and computational predictions indicate ionization potentials in the range of 145-155 kilocal per mole, representing a decrease of 15-20 kilocal per mole compared to unsubstituted phenol [5] [19]. This reduction facilitates the initial electron transfer step and makes the compound more reactive toward electron-deficient radicals [7] [14].

Following electron abstraction, the resulting phenolic radical cation undergoes rapid proton dissociation with proton dissociation enthalpy values typically ranging from 25-35 kilocal per mole [2] [16]. The benzyl groups provide stabilization to both the radical cation intermediate and the final phenoxyl radical product through hyperconjugation and resonance effects [12] [13].

In complex matrices containing multiple reactive species, the Electron Transfer-Proton Transfer pathway demonstrates pH-dependent behavior [5] [18]. At neutral to slightly basic conditions, the mechanism proceeds efficiently with rate constants approaching 10⁷ reciprocal molar seconds for reactions with species such as 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation [20] [4]. The presence of benzyl substituents enhances the electron-donating capability of the phenolic system, as evidenced by improved performance in electron paramagnetic resonance studies [3] [15].

The thermodynamic favorability of the Electron Transfer-Proton Transfer mechanism is significantly influenced by solvent polarity and the presence of proton-accepting species [17] [7]. In polar aprotic solvents, the pathway becomes more competitive with Hydrogen Atom Transfer, while in protic media, subsequent reactions may lead to regeneration of the antioxidant through reduction cycles [4] [16].

Steric and Electronic Effects of Benzyl Groups on Radical Scavenging

The dual benzyl substitution pattern in 4,6-dibenzyl-m-cresol creates a unique combination of steric and electronic effects that fundamentally alter the compound's radical scavenging behavior [12]. The positioning of benzyl groups at the 4 and 6 positions relative to the phenolic hydroxyl creates significant steric bulk while simultaneously providing enhanced electronic stabilization [11] [14].

Sterically, the benzyl substituents provide protective shielding around the phenolic hydroxyl group, creating a hindered environment that prevents unwanted side reactions and pro-oxidant behavior [12] [21]. This steric protection is quantified by molecular modeling studies showing increased van der Waals volumes and restricted approach angles for incoming radical species [13] [22]. The protective effect becomes particularly important in preventing radical-radical coupling reactions that could lead to antioxidant depletion [11] [23].

Electronically, each benzyl group contributes electron density to the aromatic ring system through both inductive and resonance mechanisms [14] [10]. The electron-donating character of the benzyl substituents increases the electron density at the phenolic oxygen, facilitating hydrogen atom abstraction and stabilizing the resulting phenoxyl radical [5] [19]. Quantum mechanical calculations demonstrate that the highest occupied molecular orbital energy levels are elevated by approximately 0.3-0.5 electron volts compared to unsubstituted phenols [2] [7].

The combined steric and electronic effects result in enhanced radical stabilization through multiple resonance structures that extend into the benzyl substituents [13] [22]. This extended conjugation distributes the unpaired electron density across a larger molecular framework, reducing the localized radical character and increasing stability [12] [14]. Electron paramagnetic resonance spectroscopy studies confirm the delocalization of unpaired electron density into the benzyl aromatic rings [20] [15].

Table 2: Effects of Benzyl Substitution on Phenolic Antioxidant Activity

Structural FeatureElectronic EffectSteric ImpactRadical StabilizationRelative Activity
Unsubstituted phenolBaselineNoneModerate1.0 (reference)
Single benzyl substitutionModerate electron donationMinimalEnhanced1.2-1.5
Dibenzyl substitution (4,6-positions)Enhanced electron donationSignificant at OH siteHighly enhanced1.8-2.5
ortho-Benzyl groupsStrong steric hindranceMaximum hindranceVariable0.8-1.2
meta-Benzyl groupsMinimal steric effectsReduced hindranceGood1.3-1.8
para-Benzyl groupsModerate electronic effectsModerate hindranceGood1.1-1.4

The synergistic interaction between steric protection and electronic activation in 4,6-dibenzyl-m-cresol results in superior antioxidant performance across multiple radical scavenging assays [24] [25]. Comparative studies demonstrate 1.8 to 2.5-fold enhancement in radical scavenging activity compared to m-cresol, with particularly pronounced improvements in lipid peroxidation inhibition assays [21].

Table 3: Comparative Analysis of Benzylated vs Non-benzylated Phenolic Systems

Propertym-Cresol4-Benzyl-m-cresol4,6-Dibenzyl-m-cresolTrend Direction
OH Bond Strength (BDE)~87 kcal/mol~84 kcal/mol~81 kcal/molDecreasing
Radical StabilityModerateEnhancedHighly enhancedIncreasing
Electron Density at OHStandardIncreasedSignificantly increasedIncreasing
Steric ProtectionLowModerateHighIncreasing
Solubility (organic)ModerateHigherMuch higherIncreasing
Thermal StabilityEnhancedEnhancedHighly enhancedIncreasing

The temperature dependence of radical scavenging activity in 4,6-dibenzyl-m-cresol shows improved thermal stability compared to simpler phenolic antioxidants [26] [27]. Arrhenius analysis reveals activation energies that are 2-3 kilocal per mole lower than those of unsubstituted phenols, indicating more favorable kinetics at elevated temperatures [16] [10]. This thermal enhancement is attributed to the increased molecular weight and extended conjugation provided by the benzyl substituents [12] [14].

Table 4: Kinetic Parameters for Radical Scavenging Reactions

Radical TypeRate Constant Range (M⁻¹s⁻¹)Mechanism PreferenceMedium DependencepH Sensitivity
2,2-diphenyl-1-picrylhydrazyl10⁴-10⁶Sequential Proton Loss Electron Transfer/Hydrogen Atom TransferHighHigh
2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)+10⁶-10⁸Single Electron Transfer-Proton TransferModerateModerate
Hydroxyl radical10⁸-10¹⁰Hydrogen Atom Transfer/Proton-Coupled Electron TransferLowLow
Peroxyl radical10⁶-10⁸Hydrogen Atom TransferModerateLow
Superoxide10⁵-10⁷Single Electron Transfer-Proton Transfer/Sequential Proton Loss Electron TransferHighHigh

Benzyl Group Substitution Patterns and Thermal Stability Correlations

The incorporation of benzyl groups into phenolic antioxidants represents a significant structural modification that profoundly influences thermal stability characteristics in polymer matrices. 4,6-Dibenzyl-m-cresol exhibits enhanced thermal stability compared to its mono-substituted counterpart, with computational studies indicating that the dibenzyl substitution pattern creates a more thermodynamically stable phenoxyl radical intermediate [1] [2].

The molecular structure of 4,6-Dibenzyl-m-cresol features two benzyl substituents positioned at the ortho positions relative to the phenolic hydroxyl group, creating a sterically hindered environment that effectively stabilizes the resulting phenoxyl radical through resonance delocalization [1] [3]. This structural arrangement facilitates electron delocalization across the extended aromatic system, thereby reducing the bond dissociation energy of the phenolic hydroxyl group and enhancing hydrogen atom transfer efficiency [4] [5].

Thermal gravimetric analysis of benzyl-substituted phenolic compounds reveals distinct onset temperatures for thermal decomposition, with dibenzyl-substituted variants demonstrating superior thermal stability [6] [7]. The 4,6-Dibenzyl-m-cresol compound exhibits an onset temperature of approximately 295°C, significantly higher than the mono-substituted 4-Benzyl-m-cresol at 265°C [6]. This enhanced thermal stability correlates directly with the extent of benzyl substitution, as demonstrated by the thermal stability index values presented in the comprehensive analysis.

The steric hindrance factor, quantifying the spatial arrangement of substituents around the phenolic hydroxyl group, plays a crucial role in determining radical scavenging efficiency. Dibenzyl-substituted compounds exhibit elevated steric hindrance factors (0.82-0.92) compared to mono-substituted variants (0.45), indicating improved radical trapping capabilities [8] [6]. This enhanced steric protection prevents premature oxidation of the phenolic hydroxyl group while maintaining accessibility for radical scavenging reactions.

Comparative analysis with conventional antioxidants such as 4,6-Di-tert-butyl-m-cresol demonstrates that benzyl substitution provides comparable thermal stability while offering distinct advantages in terms of molecular flexibility and polymer compatibility [9] [10]. The benzyl groups contribute to improved solubility in polyolefin matrices, facilitating uniform distribution and enhanced stabilization efficiency [11] [12].

Synergistic Effects with Co-Stabilizers in Polyolefin Matrices

The implementation of 4,6-Dibenzyl-m-cresol in combination with complementary co-stabilizers generates pronounced synergistic effects that significantly enhance polymer stabilization performance. Phosphite-based co-stabilizers, particularly Tris(nonylphenyl)phosphite, demonstrate exceptional synergistic interactions with benzyl-substituted phenolic antioxidants [11] [13].

The synergistic mechanism involves complementary radical scavenging pathways, where the phenolic component intercepts peroxyl radicals while the phosphite component decomposes hydroperoxides before they can generate additional radical species [14] [13]. This coordinated approach effectively interrupts the auto-oxidation cycle at multiple stages, resulting in synergistic factors ranging from 1.5 to 2.4 depending on the specific co-stabilizer combination [14] [15].

Experimental evaluation of oxidation induction times reveals that 4,6-Dibenzyl-m-cresol combined with phosphite and thiosynergist co-stabilizers achieves oxidation induction times of 108 minutes, representing a 140% improvement over the individual phenolic antioxidant [16] [17]. The thiosynergist component, typically Distearyl thiodipropionate, provides additional radical scavenging capacity while regenerating the phenolic antioxidant through hydrogen transfer mechanisms [15] [18].

Hindered amine light stabilizers exhibit remarkable synergistic compatibility with 4,6-Dibenzyl-m-cresol, achieving synergistic factors of 2.1 in polyethylene matrices [16] [19]. The hindered amine component operates through the Denisov cycle, continuously regenerating the active nitroxide radical species while the phenolic component provides primary radical scavenging [14] [19]. This complementary mechanism ensures sustained antioxidant protection throughout the polymer service life.

Color stability represents a critical performance parameter in polyolefin applications, where 4,6-Dibenzyl-m-cresol formulations demonstrate superior color retention compared to conventional antioxidant systems [20] [21]. The benzyl substitution pattern minimizes quinone methide formation, the primary contributor to polymer discoloration, while maintaining effective radical scavenging capacity [20].

The polymer matrix type significantly influences synergistic performance, with polyethylene systems generally exhibiting higher synergistic factors compared to polypropylene matrices [19] [21]. This difference is attributed to the varying radical generation rates and polymer crystallinity effects that influence antioxidant mobility and accessibility [22] [23].

Molecular Orbital Analysis of Antioxidant Efficacy

Density functional theory calculations provide fundamental insights into the electronic structure characteristics that determine antioxidant efficacy in 4,6-Dibenzyl-m-cresol. The highest occupied molecular orbital energy level (-5.85 eV) indicates enhanced electron donation capability compared to conventional phenolic antioxidants [24] [25].

The molecular orbital analysis reveals that benzyl substitution significantly elevates the HOMO energy level, facilitating electron transfer processes essential for radical scavenging activity [4] [5]. The correlation between HOMO energy and bond dissociation energy demonstrates a strong inverse relationship (r = -0.990), confirming that elevated HOMO energy levels correspond to reduced bond dissociation energies and enhanced hydrogen atom transfer efficiency [26] [27].

The HOMO-LUMO energy gap of 4.40 eV for 4,6-Dibenzyl-m-cresol indicates appropriate electronic stability while maintaining reactive capability [25] [28]. This intermediate energy gap ensures adequate radical scavenging activity without compromising molecular stability under processing conditions [24] [29].

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

288.151415257 g/mol

Monoisotopic Mass

288.151415257 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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